![molecular formula C14H12N2O3 B2779838 3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol CAS No. 2094620-45-6](/img/structure/B2779838.png)
3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,3,4-oxadiazole ring, the methoxymethyl group, and the naphthalen-2-ol group. The presence of these functional groups would likely confer specific chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the 1,3,4-oxadiazole ring, the methoxymethyl group, and the naphthalen-2-ol group. The oxadiazole ring is known to participate in various chemical reactions, and the methoxymethyl and naphthalen-2-ol groups could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxymethyl and naphthalen-2-ol groups could affect the compound’s solubility in different solvents .Aplicaciones Científicas De Investigación
Antimicrobial Activity
This compound has been synthesized and used as a ligand for the formation of various metal complexes, such as V(IV), Cr(III), Mn(II), Co(II), Ni(II), and Cu(II) complexes . These complexes have been tested against selected types of microbial organisms and showed significant activities . This suggests that the compound could be used in the development of new antimicrobial agents.
Antioxidant Activity
The same metal complexes derived from this compound have also shown encouraging antioxidant activities . Antioxidants are extensively studied for their ability to protect organisms and cells from damage induced by oxidative stress . Therefore, this compound could potentially be used in the development of new antioxidant agents.
Ligand for Metal Complexes
The compound has been used as a ligand for the formation of various metal complexes . The chemical structures of these complexes were characterized using different spectroscopic methods . This suggests that the compound could be used in the study of metal complexes and their properties.
Nonlinear Optical Material
An organic single crystal of a similar compound has been grown and studied for its nonlinear optical activity . The material exhibits green emission in the emission spectrum and is suitable for device fabrication . This suggests that the compound could potentially be used in the development of new nonlinear optical materials.
Frequency Conversion
The same organic single crystal has been studied for its potential in frequency conversion . This suggests that the compound could be used in the development of new materials for frequency conversion applications.
Optical Limiting
The organic single crystal has also been studied for its optical limiting properties . The Z-scan method was used to explain the optical limiting qualities of the crystal, which had strong third-order non-linear optical properties . This indicates that the compound could be used in the development of new materials for optical limiting applications.
Propiedades
IUPAC Name |
3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-18-8-13-15-16-14(19-13)11-6-9-4-2-3-5-10(9)7-12(11)17/h2-7,17H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLKPTIKAMZQCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(O1)C2=CC3=CC=CC=C3C=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate](/img/structure/B2779756.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2779760.png)
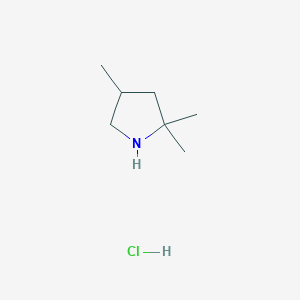
![8-[(4-Methoxyphenyl)methyl]-1,6,7-trimethyl-3-(2-piperidylethyl)-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2779764.png)

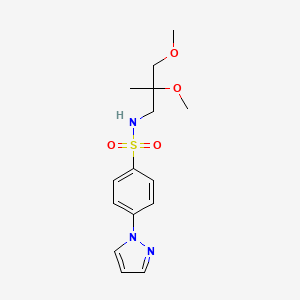
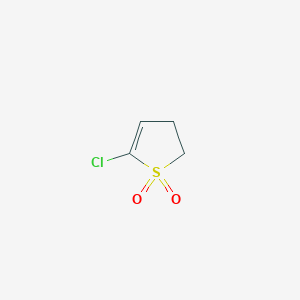

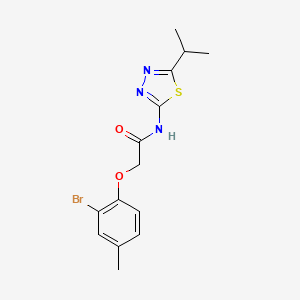
![2-Chloro-N-[1-(1-methyltetrazol-5-yl)ethyl]acetamide](/img/structure/B2779774.png)
![7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
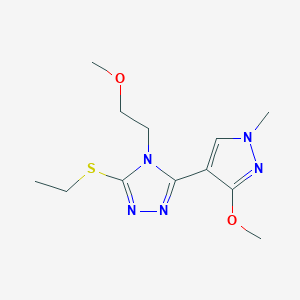
![(1R,5S)-8-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2779778.png)